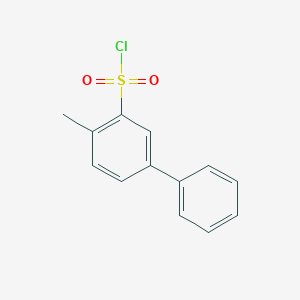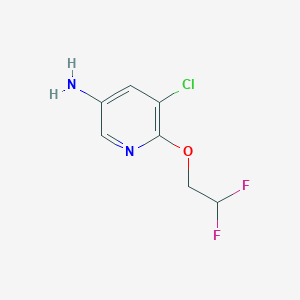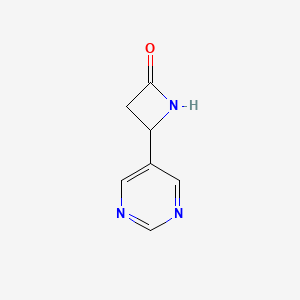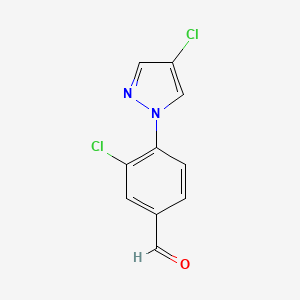
2-Methyl-5-phenylbenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-phenylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C13H11ClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a methyl group at the second position and a phenyl group at the fifth position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Phosphorus Pentachloride Method
- In a round-bottomed flask, a mixture of finely divided phosphorus pentachloride and sodium benzenesulfonate is heated in an oil bath at 170–180°C for fifteen hours. The mixture is then cooled, and water with cracked ice is added. The benzenesulfonyl chloride sinks to the bottom, is separated, washed with water, and distilled under reduced pressure for purification .
-
Phosphorus Oxychloride Method
- Similar to the phosphorus pentachloride method, but using phosphorus oxychloride instead. The mixture is heated and shaken every few hours. The product is then purified by distillation .
-
Chlorosulfonic Acid Method
- Chlorosulfonic acid is slowly added to benzene with continuous stirring, keeping the temperature between 20° and 25°C. The reaction mixture is then processed to obtain the desired product .
Industrial Production Methods
Industrial production methods for 2-Methyl-5-phenylbenzene-1-sulfonyl chloride typically involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
-
Electrophilic Substitution
-
Nucleophilic Substitution
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or nitric acid under acidic conditions.
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-phenylbenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: In the study of enzyme inhibitors and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-phenylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of sulfonamides and sulfonate esters, where the compound acts as a sulfonylating agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl Chloride: The parent compound, without the methyl and phenyl substitutions.
2-Methylbenzenesulfonyl Chloride: Similar structure but lacks the phenyl group.
5-Phenylbenzenesulfonyl Chloride: Similar structure but lacks the methyl group.
Uniqueness
2-Methyl-5-phenylbenzene-1-sulfonyl chloride is unique due to the presence of both the methyl and phenyl groups, which can influence its reactivity and the types of reactions it undergoes. The combination of these substituents can also affect the compound’s physical properties and its applications in various fields .
Eigenschaften
Molekularformel |
C13H11ClO2S |
|---|---|
Molekulargewicht |
266.74 g/mol |
IUPAC-Name |
2-methyl-5-phenylbenzenesulfonyl chloride |
InChI |
InChI=1S/C13H11ClO2S/c1-10-7-8-12(9-13(10)17(14,15)16)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI-Schlüssel |
GLRKJPOGUPWMSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[3.1.0]hexane-2-thiol](/img/structure/B13317021.png)
![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine](/img/structure/B13317026.png)


![2,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13317057.png)








